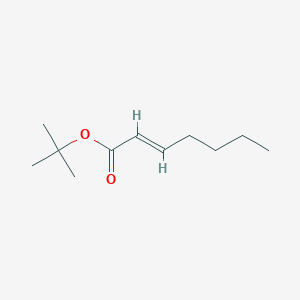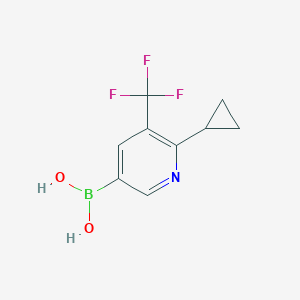
(s)-4-t-Butyl-2-methyl-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-4-t-Butyl-2-methyl-2-oxazoline is a chiral oxazoline derivative. Oxazolines are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The this compound compound is particularly interesting due to its chiral nature, which makes it useful in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-t-Butyl-2-methyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of (s)-2-amino-3-methyl-1-butanol with isobutyric acid under dehydrating conditions to form the oxazoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
(s)-4-t-Butyl-2-methyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles.
Reduction: Reduction of the oxazoline ring can yield amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Various substituted oxazolines
Scientific Research Applications
(s)-4-t-Butyl-2-methyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of (s)-4-t-Butyl-2-methyl-2-oxazoline in asymmetric catalysis involves its ability to coordinate with metal centers, creating a chiral environment that facilitates the selective formation of one enantiomer over the other. The oxazoline ring’s nitrogen and oxygen atoms play a crucial role in binding to the metal and directing the reaction pathway.
Comparison with Similar Compounds
Similar Compounds
- (s)-4-t-Butyl-2-phenyl-2-oxazoline
- (s)-4-t-Butyl-2-ethyl-2-oxazoline
- (s)-4-t-Butyl-2-isopropyl-2-oxazoline
Uniqueness
(s)-4-t-Butyl-2-methyl-2-oxazoline is unique due to its specific steric and electronic properties imparted by the t-butyl and methyl groups. These properties make it particularly effective in certain catalytic processes compared to its analogs.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15NO/c1-6-9-7(5-10-6)8(2,3)4/h7H,5H2,1-4H3/t7-/m1/s1 |
InChI Key |
HXVCLXDGKGJBRY-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=N[C@H](CO1)C(C)(C)C |
Canonical SMILES |
CC1=NC(CO1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11753626.png)


![[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B11753641.png)




